2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with suitable reagents.
Introduction of the 4-Bromobenzylthio Group: This step involves the nucleophilic substitution reaction of the quinazolinone core with 4-bromobenzyl chloride in the presence of a base.
Attachment of the 4-Ethoxyphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the bromobenzylthio group, leading to various reduced derivatives.
Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications based on its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
- 2-((4-Methylbenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
- 2-((4-Fluorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, may enhance its ability to participate in certain types of chemical reactions or interact with biological targets differently compared to its analogs.
Properties
CAS No. |
477318-88-0 |
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Molecular Formula |
C23H19BrN2O2S |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H19BrN2O2S/c1-2-28-19-13-11-18(12-14-19)26-22(27)20-5-3-4-6-21(20)25-23(26)29-15-16-7-9-17(24)10-8-16/h3-14H,2,15H2,1H3 |
InChI Key |
PSXWMVUQXXHONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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